3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidinones This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a 4-fluorophenyl group, two methyl groups, and a sulfanyl group linked to a pyrrolidinyl moiety
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions One common synthetic route includes the cyclocondensation of 4-fluorobenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carboxamide in the presence of a suitable catalystThe final step involves the formation of the thienopyrimidinone core through a cyclization reaction under acidic conditions .
Chemical Reactions Analysis
3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Cyclization: The compound can undergo further cyclization reactions to form more complex polycyclic structures under specific conditions.
Scientific Research Applications
3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antitubercular agent due to its activity against Mycobacterium tuberculosis. It may also have applications in the development of other antimicrobial agents.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool in biological studies to investigate the role of specific molecular pathways and targets.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell death. The compound may also interact with other enzymes and proteins involved in bacterial metabolism and replication .
Comparison with Similar Compounds
3-(4-fluorophenyl)-5,6-dimethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidinones, such as:
5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylsulfanyl derivatives: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical reactivity.
Thieno[2,3-b]pyrrole-2-carboxylic acids:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20FN3O2S2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20FN3O2S2/c1-12-13(2)28-18-17(12)19(26)24(15-7-5-14(21)6-8-15)20(22-18)27-11-16(25)23-9-3-4-10-23/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
NNUZLPINDNFWQD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCCC3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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